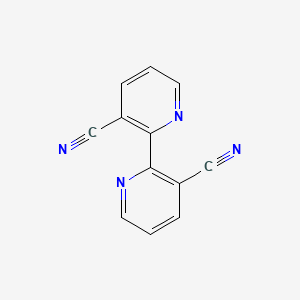![molecular formula C16H13F17O7 B588334 Mono[2-(perfluorooctyl)ethyl] Glucuronide CAS No. 864551-34-8](/img/structure/B588334.png)
Mono[2-(perfluorooctyl)ethyl] Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono[2-(perfluorooctyl)ethyl] Glucuronide is a fluorinated compound known for its unique properties, including high hydrophobicity and thermal stability. This compound is often used in various industrial applications due to its resistance to chemicals and oils.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mono[2-(perfluorooctyl)ethyl] Glucuronide typically involves the reaction of a fluorinated alcohol with beta-D-glucopyranosiduronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Mono[2-(perfluorooctyl)ethyl] Glucuronide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Mono[2-(perfluorooctyl)ethyl] Glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving cell membranes and protein interactions due to its unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and surface treatments due to its hydrophobic and chemical-resistant properties.
Wirkmechanismus
The mechanism of action of Mono[2-(perfluorooctyl)ethyl] Glucuronide involves its interaction with various molecular targets and pathways. Its hydrophobic nature allows it to interact with lipid membranes, altering their properties and affecting the function of membrane-bound proteins. Additionally, its chemical stability and resistance to degradation make it a valuable component in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Known for its use in coatings and surface treatments.
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl phosphonic acid: Used in tuning surface energy and wetting properties.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane: Employed in the synthesis of fluorinated polymers.
Uniqueness
Mono[2-(perfluorooctyl)ethyl] Glucuronide stands out due to its combination of hydrophobicity, thermal stability, and chemical resistance. These properties make it particularly valuable in applications requiring durable and long-lasting materials.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F17O7/c17-9(18,1-2-39-8-5(36)3(34)4(35)6(40-8)7(37)38)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h3-6,8,34-36H,1-2H2,(H,37,38)/t3-,4-,5+,6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMXIMHOMUBIEV-UQGZVRACSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1C(C(C(C(O1)C(=O)O)O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F17O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858139 |
Source


|
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864551-34-8 |
Source


|
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (E)- (9CI)](/img/new.no-structure.jpg)
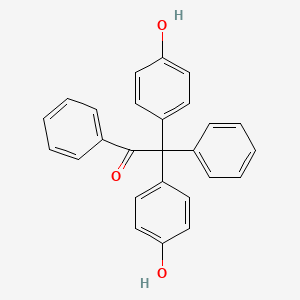
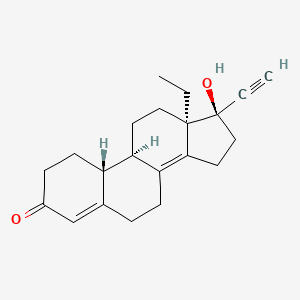
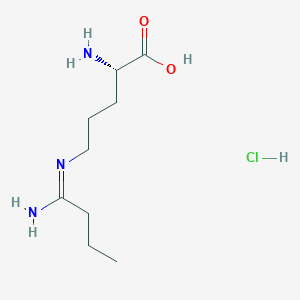
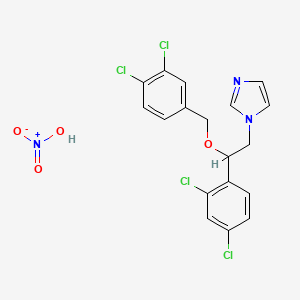
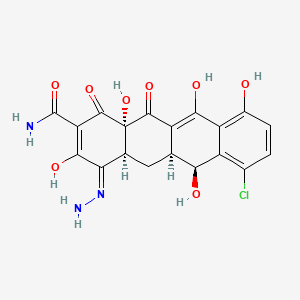
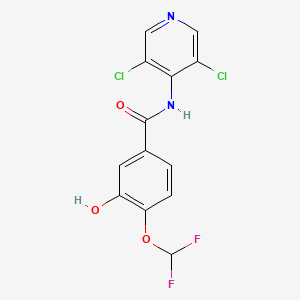
![methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B588263.png)
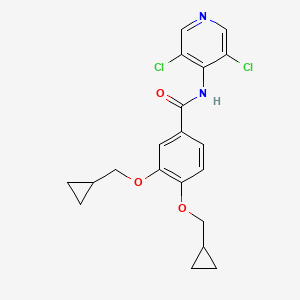
![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)
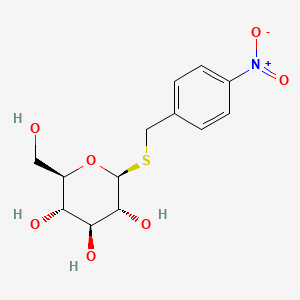
![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)
